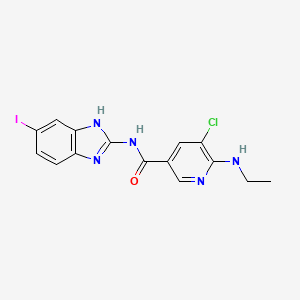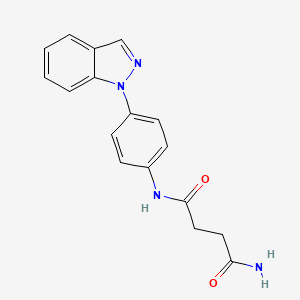
N'-(4-indazol-1-ylphenyl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-indazol-1-ylphenyl)butanediamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been found to have potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
N'-(4-indazol-1-ylphenyl)butanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme, which is involved in the activation of the ubiquitin-like protein NEDD8. This leads to the destabilization of various proteins that are critical for cancer cell survival and proliferation.
Wirkmechanismus
N'-(4-indazol-1-ylphenyl)butanediamide inhibits the NAE enzyme, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is then conjugated to various proteins, including cullin-RING ligases (CRLs), which are involved in the degradation of proteins. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which destabilizes CRLs and other proteins critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. It has also been shown to inhibit tumor growth in xenograft models of breast and pancreatic cancer. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(4-indazol-1-ylphenyl)butanediamide is its specificity for the NAE enzyme, which minimizes off-target effects. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, this compound has a short half-life in vivo, which limits its efficacy as a single-agent therapy. In addition, its mechanism of action may not be effective against all types of cancer, and further research is needed to identify biomarkers that can predict response to this compound.
Zukünftige Richtungen
There are several future directions for research on N'-(4-indazol-1-ylphenyl)butanediamide. One area of focus is the development of more potent and selective NAE inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict response to this compound, which can help to personalize cancer treatment. Additionally, there is a need to investigate the potential of this compound as a combination therapy agent with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, further research is needed to understand the long-term effects of this compound on normal cells and tissues, as well as its potential for drug resistance.
Synthesemethoden
The synthesis of N'-(4-indazol-1-ylphenyl)butanediamide involves a multi-step process that begins with the reaction of 4-bromo-1H-indazole with 4-aminobenzylamine to form 4-(4-aminobenzyl)-1H-indazole. This intermediate is then reacted with 1,4-dibromobutane to yield N-(4-bromobutyl)-4-(4-aminobenzyl)-1H-indazole. Finally, the bromine atoms are replaced with amino groups using sodium azide and ammonium chloride to produce this compound.
Eigenschaften
IUPAC Name |
N'-(4-indazol-1-ylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-16(22)9-10-17(23)20-13-5-7-14(8-6-13)21-15-4-2-1-3-12(15)11-19-21/h1-8,11H,9-10H2,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMPJGBYXYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)

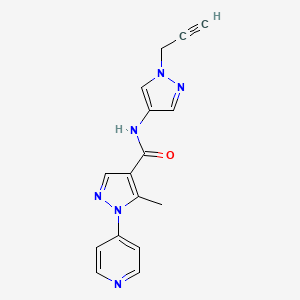
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
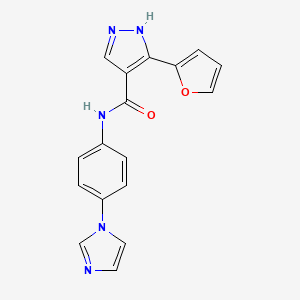

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
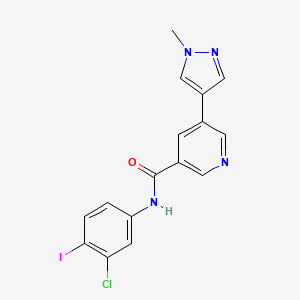
![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
